Rhein-13C6

説明

Contextualization of Rhein as a Naturally Occurring Anthraquinone in Scientific Inquiry

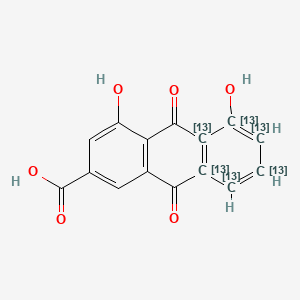

Rhein is a naturally occurring anthraquinone found in various medicinal plants, including species of Rheum (rhubarb), Cassia, and Polygonum nih.govevitachem.combiorxiv.orgnih.govmdpi.comwisdomlib.org. Chemically known as 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid, Rhein possesses a characteristic anthraquinone backbone with hydroxyl and carboxyl functional groups nih.govevitachem.com. Its presence in traditional medicine has led to extensive scientific investigation into its diverse biological activities, which include anti-inflammatory, antioxidant, anticancer, antibacterial, and antiviral properties nih.govevitachem.comnih.govmdpi.comwisdomlib.org. These inherent properties of Rhein make it a compound of significant interest in pharmacological and biological research .

Significance of Rhein-13C6 as a Purpose-Built Tool in Modern Analytical and Mechanistic Studies

This compound is specifically designed to leverage the benefits of stable isotope labeling for research focused on Rhein and its biological interactions. By incorporating six ¹³C atoms, typically into the anthraquinone core, this compound serves as a highly specific internal standard for the quantification of unlabeled Rhein in biological and pharmaceutical samples using techniques like LC-MS caymanchem.com. This is particularly important when studying the pharmacokinetics and metabolism of Rhein, where accurate measurement of the parent compound and its metabolites is crucial.

Beyond quantification, this compound can act as a tracer to follow the metabolic fate of Rhein within biological systems evitachem.comsmolecule.com. This allows researchers to gain insights into how Rhein is absorbed, distributed, metabolized into various products, and eventually excreted. Such studies are vital for understanding the mechanisms underlying Rhein's biological activities and for evaluating potential drug interactions evitachem.comsmolecule.com. The use of this compound facilitates detailed research into cellular metabolism and enzyme activity related to Rhein, providing real-time insights into these processes .

The precise tracking capabilities offered by this compound contribute significantly to mechanistic studies aimed at understanding how Rhein exerts its effects at the molecular level evitachem.comsymeres.com. For instance, it can aid in investigating how Rhein interacts with specific cellular components or pathways evitachem.comnih.govrsc.org.

Here is a summary of some research applications of this compound:

| Application Area | Specific Use | Analytical Techniques Used |

| Analytical Chemistry | Internal standard for quantification of Rhein | LC-MS, GC-MS |

| Pharmacokinetics | Tracing absorption, distribution, metabolism, and excretion of Rhein | LC-MS |

| Metabolism Studies | Following metabolic pathways and fate of Rhein in biological systems | LC-MS, potentially NMR |

| Mechanistic Studies | Investigating molecular interactions and pathways influenced by Rhein | Various, often coupled with MS or NMR |

| Biological Activity | Tracking Rhein in studies of its anti-inflammatory, antioxidant, etc. effects | Various, often coupled with MS or NMR |

This table highlights the primary roles of this compound as a research tool, emphasizing its use in analytical and mechanistic investigations rather than direct therapeutic application.

特性

IUPAC Name |

4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-1-2-7-11(9)14(19)12-8(13(7)18)4-6(15(20)21)5-10(12)17/h1-5,16-17H,(H,20,21)/i1+1,2+1,3+1,7+1,9+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDLCPWAQCPTKC-UVUZSWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C2=C1C(=O)[13C]3=[13C](C2=O)[13C](=[13CH][13CH]=[13CH]3)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858373 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330166-42-1 | |

| Record name | 4,5-Dihydroxy-9,10-dioxo(5,6,7,8,8a,10a-~13~C_6_)-9,10-dihydroanthracene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Characterization of Rhein-13c6

Strategic Design of Precursor-Based Synthesis for Carbon-13 Enrichment

The synthesis of Rhein-13C6 typically involves the strategic design of precursor-based methods to ensure the precise incorporation of carbon-13 isotopes at desired positions within the anthraquinone structure. Rhein's structure includes two aromatic rings, hydroxyl groups, ketone groups, and a carboxylic acid functional group. The six carbon-13 atoms are often placed in the anthraquinone core, commonly at positions 5, 6, 7, 8, 8a, and 10a.

Selection and Preparation of 13C-Enriched Starting Materials

The synthesis commonly begins with the selection of 13C-enriched precursors. This ensures that the carbon-13 isotopes are integrated into the molecule during the formation of the anthraquinone skeleton. Common starting materials include 13C-labeled phthalic anhydride or naphthoquinone derivatives. The choice of precursor is crucial for directing the isotopic label to specific positions in the final this compound molecule.

Multi-Step Chemical Synthesis Routes for Isotopic Incorporation (e.g., Condensation, Oxidation, Functionalization)

A common approach for synthesizing this compound involves multi-step chemical synthesis routes. These routes are designed to incorporate the isotopic label through a series of controlled reactions.

An example of a multi-step synthesis may include:

Condensation reactions between 13C-labeled benzene derivatives and maleic anhydride to form the anthraquinone skeleton.

Oxidation and functionalization steps to introduce the hydroxyl groups at positions 4 and 5, and the carboxylic acid group at position 2.

Other reactions relevant to anthraquinone synthesis and modification, which could be part of a multi-step route for labeled Rhein, include alkylation, acylation, esterification of the carboxylic acid group, and complexation with metal ions. evitachem.com Oxidation reactions can also convert anthraquinones or their precursors into different quinone derivatives.

Following the synthesis, purification steps such as column chromatography to isolate intermediates and recrystallization to achieve high purity are typically employed.

Evaluation of Semi-Synthetic Approaches for this compound Production

Semi-synthetic methods involve using naturally derived Rhein as a starting material and introducing carbon-13 isotopes through isotopic exchange or chemical modification.

Methodological Challenges in Selective Carbon Isotope Exchange and Modification

While semi-synthetic approaches can leverage the existing complex structure of natural Rhein, they are generally less common for this compound synthesis due to the inherent challenges in selectively replacing carbon atoms within a complex aromatic system. Achieving site-specific carbon isotope exchange in a molecule like Rhein requires stringent control over reaction conditions to prevent isotopic dilution or unwanted side reactions.

One reported semi-synthetic strategy involves bromination of Rhein at specific positions, followed by palladium-catalyzed cross-coupling with 13C-enriched carbon nucleophiles. This is then followed by acid-catalyzed rearrangement to restore the anthraquinone structure while retaining the isotopic labels. However, this method still requires careful control to ensure the desired isotopic incorporation and maintain purity.

Advanced Analytical Validation of Isotopic Enrichment and Structural Purity

Advanced analytical techniques are essential for validating the successful isotopic enrichment and confirming the structural purity of synthesized this compound. These methods ensure that the carbon-13 isotopes are incorporated at the intended positions and that the final product is chemically pure.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are critical for post-synthesis purification and for assessing isotopic and chemical purity. Reverse-phase C18 columns are commonly used, with mobile phases often consisting of ammonium formate buffers and acetonitrile gradients to separate labeled and unlabeled species.

Mass Spectrometry for Confirmation of Isotopic Incorporation and Molecular Weight Shift

Mass spectrometry (MS) is an indispensable tool for confirming the isotopic incorporation and verifying the molecular weight shift in this compound. frontiersin.orgnih.govspringernature.comresearchgate.net The difference in mass between 13C and 12C atoms allows mass spectrometry to distinguish between isotopically labeled and unlabeled molecules. frontiersin.org

Quadrupole time-of-flight (Q-TOF) or triple quadrupole (QQQ) mass spectrometry systems are often employed for the analysis of 13C-enriched compounds. Electrospray ionization (ESI) in positive mode is a common ionization technique.

Key aspects of mass spectrometric analysis for this compound include:

Confirmation of the expected molecular ion peak corresponding to the 13C-labeled molecule (e.g., m/z 290.18 for this compound compared to m/z 284.22 for unlabeled Rhein).

Multiple reaction monitoring (MRM) can be used to track specific fragmentation patterns and quantify isotopic abundance.

Mass spectrometry, particularly when coupled with chromatography (LC-MS), provides accurate measurement of the isotope labeling levels of metabolites. frontiersin.orgnih.govspringernature.comresearchgate.net This is crucial for confirming the successful synthesis and isotopic enrichment of this compound. frontiersin.orgnih.govspringernature.comresearchgate.net

In addition to mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides direct evidence of isotopic labeling by highlighting the signals from the 13C-enriched carbons. frontiersin.orgwikipedia.org Comparison with the NMR spectrum of unlabeled Rhein helps validate the isotopic integrity and confirms the positions of the incorporated labels.

Here is a table summarizing typical HPLC parameters that might be used for the purification of this compound based on reported methods for similar compounds:

| Parameter | Specification |

| Column | e.g., ACQUITY UPLC BEH C18 |

| Particle Size | e.g., 1.7 µm |

| Column Dimensions | e.g., 2.1 x 100 mm |

| Mobile Phase A | e.g., 10 mM ammonium formate (pH 5.7) |

| Mobile Phase B | e.g., 100% acetonitrile |

| Gradient | e.g., 0–100% B over 2.5 min |

| Flow Rate | e.g., 0.6 mL/min |

| Detection | e.g., UV at 254 nm or MS |

Table 1: Typical HPLC Parameters for this compound Purification

| Parameter | Specification |

|---|---|

| Column | e.g., ACQUITY UPLC BEH C18 |

| Particle Size | e.g., 1.7 µm |

| Column Dimensions | e.g., 2.1 x 100 mm |

| Mobile Phase A | e.g., 10 mM ammonium formate (pH 5.7) |

| Mobile Phase B | e.g., 100% acetonitrile |

| Gradient | e.g., 0–100% B over 2.5 min |

| Flow Rate | e.g., 0.6 mL/min |

| Detection | e.g., UV at 254 nm or MS |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Rhein | 10749 |

| This compound | 1330166-42-1 (CAS Number, PubChem CID not readily available in search results, using CAS for identification) |

| Emodin | 3220 |

| Chrysazin | 10200 |

| Diacerein | 82073 |

| Phthalic Anhydride | 6858 |

| Maleic Anhydride | 7923 |

| Acetonitrile | 6344 |

| Ammonium formate | 517161 |

Multiple Reaction Monitoring (MRM) for Quantitative Isotopic Abundance Determination

Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique frequently used to track specific fragmentation patterns and quantify isotopic abundance. usp.br In the context of this compound, MRM allows for the precise measurement of the abundance of the labeled molecule by monitoring specific precursor-to-product ion transitions that are characteristic of the 13C-enriched compound. This is particularly useful for quantitative analysis, such as in stable isotope dilution assays (SIDAs), where a known quantity of the labeled compound is used as an internal standard to quantify the unlabeled analyte in a sample. szabo-scandic.com MRM provides high sensitivity and specificity, making it suitable for determining the isotopic enrichment level and purity of this compound. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Precise Labeling Pattern Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization of organic compounds and is particularly valuable for confirming the position and extent of isotopic labeling in molecules like this compound. evitachem.comwikipedia.orgnih.gov The introduction of carbon-13 alters some spectroscopic properties that can be analyzed using NMR. evitachem.com

13C Nuclear Magnetic Resonance for Direct Evidence of Enriched Carbon Positions

13C NMR spectroscopy provides direct evidence of isotopic labeling by highlighting the signals corresponding to the 13C-enriched carbons. libretexts.orgfiveable.me Unlike the more abundant 12C isotope, which is NMR-inactive, the 13C isotope possesses a nuclear magnetic moment, allowing it to be detected by NMR. libretexts.org The presence of signals in the 13C NMR spectrum at positions expected for the labeled carbons confirms successful synthesis and incorporation of the isotope. libretexts.org For this compound, with labeling often at positions 5, 6, 7, 8, 8a, and 10a, the 13C NMR spectrum would show enhanced signals at the characteristic chemical shifts for these specific carbon atoms within the anthraquinone structure. The absence of significant signals from 12C at these designated positions further validates the isotopic enrichment.

Comparative Spectral Analysis with Unlabeled Rhein for Structural and Isotopic Integrity

Data Tables

While specific quantitative data for this compound characterization was not extensively detailed in the search results beyond molecular weights and general mass spectrometry parameters, the principles described allow for the creation of illustrative data tables based on typical analytical outcomes for such compounds.

Table 1: Expected Mass Spectrometry Data for Rhein and this compound

| Compound | Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) | Expected [M+H]+ m/z (ESI+) |

| Rhein | C₁₅H₈O₆ | 284.032 | ~285.04 |

| This compound | ¹³C₆C₉H₈O₆ | 290.052 | ~291.06 |

Note: Theoretical masses are based on the most abundant isotopes (¹²C, ¹H, ¹⁶O) for Rhein and the specified labeling pattern for this compound. Actual measured values may vary slightly depending on instrument calibration and resolution.

Table 2: Illustrative 13C NMR Chemical Shifts (ppm) for Labeled Positions in this compound

| Carbon Position (Anthraquinone Core) | Typical 13C NMR Chemical Shift (ppm) in Unlabeled Rhein | Expected 13C NMR Signal in this compound |

| 5 | Range (e.g., 110-130) | Enhanced Signal |

| 6 | Range (e.g., 110-130) | Enhanced Signal |

| 7 | Range (e.g., 110-130) | Enhanced Signal |

| 8 | Range (e.g., 110-130) | Enhanced Signal |

| 8a | Range (e.g., 130-160) | Enhanced Signal |

| 10a | Range (e.g., 130-160) | Enhanced Signal |

Note: Specific chemical shifts are dependent on the solvent and experimental conditions. The "Enhanced Signal" indicates a significantly stronger signal compared to natural abundance 13C NMR of unlabeled Rhein at these positions, confirming isotopic enrichment.

Advanced Analytical Methodologies Utilizing Rhein-13c6

Development and Validation of Quantitative Bioanalytical Assays Employing Rhein-13C6 as an Internal Standard

The use of an internal standard (IS) is a common and essential practice in quantitative bioanalytical assays, particularly those employing LC-MS/MS. nih.govhubspotusercontent10.netwuxiapptec.com An IS is added to samples at a constant amount prior to sample processing and goes through the same analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.combioanalysis-zone.com This allows it to compensate for variations that occur to the analyte due to the complexity of biological samples and the bioanalytical process. wuxiapptec.combioanalysis-zone.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred type of IS in LC-MS bioanalysis whenever possible. wuxiapptec.combioanalysis-zone.com SIL-ISs have nearly identical chemical and physical properties to the target analyte, ensuring they behave similarly throughout the analytical process. wuxiapptec.combioanalysis-zone.combioanalysis-zone.com

Theoretical Framework of Stable Isotope Dilution Assay (SIDA)

Stable Isotope Dilution Assay (SIDA) is an analytical technique used to quantify the concentration of a target molecule in a sample. ontosight.ai The principle of SIDA is based on isotope dilution, where a known amount of a stable isotope-labeled analog, like this compound, is added to the sample, diluting the target molecule (Rhein). ontosight.ai The ratio of the stable isotope-labeled analog to the target molecule is then measured, typically using mass spectrometry. ontosight.ai By comparing this ratio to a calibration curve, the concentration of the target molecule in the sample can be determined. ontosight.ai A key advantage of SIDA is that the analyte itself, in an isotopically labeled form, is used as the internal standard. tum.de This ensures that the internal standard closely mimics the behavior of the analyte throughout the sample preparation and analysis, correcting for potential losses and matrix effects. tum.deuq.edu.au

Mitigation of Matrix Effects (e.g., Ion Suppression/Enhancement) in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of complex biological matrices. These effects occur when co-eluting substances from the sample matrix interfere with the ionization efficiency of the analyte in the mass spectrometer source, leading to diminished, augmented, or irreproducible analyte response. wuxiapptec.combioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects. wuxiapptec.com Because this compound is chemically identical to Rhein, it experiences the same degree of ionization suppression or enhancement caused by co-eluting matrix components, even under severe matrix effects. wuxiapptec.com By using the ratio of the analyte response to the IS response, the method can compensate for these variations, significantly improving the accuracy and precision of the quantitative analysis. wuxiapptec.combioanalysis-zone.com Studies have shown that using 13C-labeled internal standards can lead to more accurate results compared to deuterated internal standards, which can sometimes exhibit different chromatographic behavior or experience unequal ion suppression compared to the analyte. nih.govcdc.gov

Optimization and Validation of Chromatographic Separation Methods for Complex Biological Matrices

Developing robust chromatographic methods for bioanalysis in complex matrices requires careful optimization and rigorous validation. The goal is to achieve adequate separation of the analyte from endogenous matrix components and potential interfering substances. simbecorion.com The presence of an appropriate internal standard, such as this compound, is fundamental to regulating a chromatographic assay and accounting for variations introduced during sample preparation and analysis. simbecorion.com

HPLC is a widely used chromatographic technique in bioanalytical laboratories for separating components in biological samples. simbecorion.com In developing an HPLC method for Rhein using this compound as an internal standard, key considerations include selecting the appropriate stationary phase, mobile phase composition, and gradient program to ensure adequate retention and separation of both Rhein and this compound from matrix interferences. The ideal scenario is for the analyte and its stable isotope-labeled internal standard to co-elute or elute very closely, as this ensures they experience similar matrix effects. wuxiapptec.combioanalysis-zone.com Method development involves characterizing bioanalytical elements like reference standards, calibration curves, quality control samples, selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte. europa.eu

GC, often coupled with MS, is another technique where this compound can be utilized as an internal standard for the quantification of Rhein. caymanchem.comcaymanchem.com GC is typically applied to volatile or semi-volatile compounds. Method development for GC involves optimizing parameters such as column selection, oven temperature program, carrier gas flow rate, and injection technique. Similar to HPLC, the goal is to achieve efficient separation while ensuring the analyte and its internal standard behave similarly throughout the process. While LC-MS/MS is more widely applicable for a broader range of biomarkers, GC-MS can also employ stable-isotope dilution methodology, and the underlying principles of using an IS for specificity are relevant to both techniques. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

Rigorous Method Validation Parameters for this compound-Based Assays

Bioanalytical method validation is essential to demonstrate that an assay is suitable for its intended purpose and to ensure the reliability of analytical results. europa.eupmda.go.jp For chromatographic methods utilizing an internal standard like this compound, a full validation typically includes evaluating several key parameters. europa.eupmda.go.jp These parameters assess the performance of the method in quantifying the analyte in the biological matrix.

Key validation parameters include:

Selectivity and Specificity: Demonstrating that the method can uniquely identify and quantify the analyte (Rhein) in the presence of endogenous matrix components and other potential interfering substances. This involves analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention times of Rhein and this compound. europa.eupmda.go.jpich.orgwordpress.com

Calibration Curve (Response Function): Establishing the relationship between the analyte concentration and the analyte-to-internal standard response ratio over a defined range. europa.eupmda.go.jp The calibration curve is used to determine the concentration of the analyte in unknown samples.

Range (LLOQ to ULOQ): Defining the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ). The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, while the ULOQ is the highest. europa.eupmda.go.jpwordpress.com

Accuracy: Assessing how close the measured concentration is to the true concentration. This is typically evaluated by analyzing quality control (QC) samples at different concentration levels (LLOQ, low, mid, and high) within the calibration range. europa.eupmda.go.jpich.orgwordpress.com

Precision: Assessing the variability of the measurements. Both within-run (repeatability) and between-run (intermediate precision) variability are evaluated using QC samples. europa.eupmda.go.jpich.orgwordpress.com

Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte and the internal standard. This can be assessed by comparing the response of the analyte in the presence and absence of matrix, often normalized by the IS response. europa.eupmda.go.jpich.orgwordpress.com The use of this compound helps to compensate for matrix effects, and the variability of the IS-normalized matrix factor should be within acceptable limits. wordpress.com

Recovery: Determining the efficiency of the sample preparation procedure in extracting the analyte and the internal standard from the biological matrix. While the use of a SIL-IS like this compound helps compensate for variable recovery, evaluating recovery during validation is still important. europa.euich.org

Stability: Assessing the stability of the analyte and the internal standard in the biological matrix under various storage conditions and through sample processing. europa.eupmda.go.jpich.org

Carry-over: Evaluating whether residual analyte or internal standard from a high-concentration sample affects the measurement of subsequent samples. europa.eupmda.go.jpich.org

Dilution Integrity: Demonstrating that samples with concentrations above the ULOQ can be accurately quantified after dilution with blank matrix containing the internal standard. europa.eupmda.go.jpich.org

Validation batches typically include calibration standards, blank matrix samples, and replicate QC samples at multiple concentration levels. europa.eupmda.go.jpwordpress.com Acceptance criteria for accuracy and precision are established, commonly within ±15% for QC samples (except at the LLOQ, where ±20% is often acceptable). europa.eupmda.go.jpich.orgwordpress.com The monitoring of internal standard response variability throughout analytical runs is also a crucial aspect of method validation and sample analysis in regulated bioanalysis. hubspotusercontent10.netbioanalysis-zone.comtandfonline.com

Table 1: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria (Chromatographic Methods with IS)

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity/Specificity | Absence of significant interference from matrix components. | Interference response ≤ 20% of LLOQ analyte response and ≤ 5% of IS response in blank matrix. ich.org |

| Calibration Curve | Relationship between analyte concentration and analyte/IS response ratio. | Correlation coefficient (r²) typically ≥ 0.99. Accuracy of standards within defined limits. ich.org |

| Range (LLOQ-ULOQ) | Concentrations quantifiable with acceptable accuracy and precision. | Defined by the lowest and highest calibration standards meeting validation criteria. europa.eupmda.go.jp |

| Accuracy (QC Samples) | Closeness of measured concentration to true concentration. | Within ±15% for QC levels (except LLOQ, ±20%). europa.eupmda.go.jpich.orgwordpress.com |

| Precision (QC Samples) | Variability of measurements (within-run and between-run). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (except LLOQ, ≤ 20%). europa.eupmda.go.jpich.orgwordpress.com |

| Matrix Effect (IS-Normalized) | Influence of matrix on ionization, compensated by IS. | Variability (%CV) of IS-normalized matrix factor across different matrix sources ≤ 15%. wordpress.com |

| Recovery | Efficiency of analyte and IS extraction. | Consistent and reproducible recovery; specific percentage criteria may vary. ich.org |

| Stability | Stability of analyte and IS under various conditions. | Results within defined accuracy/precision limits compared to freshly prepared samples. europa.eupmda.go.jp |

| Carry-over | Effect of high-concentration samples on subsequent injections. | Response in blank sample after ULOQ injection ≤ 20% of LLOQ analyte response and ≤ 5% of IS response. ich.org |

| Dilution Integrity | Accurate quantification of diluted samples. | Diluted samples meet accuracy and precision criteria. europa.eupmda.go.jpich.org |

Note: Specific acceptance criteria may vary slightly depending on regulatory guidelines (e.g., ICH M10) and the specific assay requirements. europa.eupmda.go.jpich.org

Establishment of Calibration Curves and Assessment of Linearity

The establishment of calibration curves is a fundamental step in quantitative analytical methods. These curves demonstrate the relationship between the analyte concentration and the detector response. When using this compound as an internal standard, calibration curves are typically constructed by plotting the ratio of the peak area of Rhein to the peak area of this compound against known concentrations of Rhein.

Linearity is assessed to ensure that the analytical method provides results that are directly proportional to the analyte concentration within a defined range. Studies involving analytical methods for related compounds or utilizing stable isotope-labeled internal standards have demonstrated good linearity over various concentration ranges, with correlation coefficients (R²) typically exceeding 0.99. plos.orgresearchgate.neteuropa.euscience.gov For instance, methods for other analytes using ¹³C₆-labeled internal standards have shown linearity over ranges such as 0.8 to 800 µg/L with R² > 0.99. plos.org While specific data for this compound linearity is not extensively detailed in the provided snippets, the principle of using a stable isotope internal standard strongly supports achieving good linearity by correcting for variations.

The linearity of calibration curves is often evaluated using statistical methods like Mandel's tests or by calculating the Pearson correlation coefficient. researchgate.neteuropa.eu A high correlation coefficient indicates a strong linear relationship between the analyte concentration and the instrument response ratio when the internal standard is used.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

The use of a stable isotope-labeled internal standard like this compound can contribute to achieving lower LODs and LOQs by improving the signal-to-noise ratio and compensating for matrix effects. plos.org While specific LOD and LOQ values for Rhein using this compound as an internal standard are not provided in the search results, methods for other compounds utilizing ¹³C₆-labeled internal standards report low LODs and LOQs. For example, a method using ¹³C₆-dabigatran and ¹³C₆-rivaroxaban as internal standards in plasma reported LODs of 0.21 µg/L and 0.34 µg/L, and LOQs of 0.46 µg/L and 0.54 µg/L, respectively. plos.orgplos.org Another method for different analytes in water reported calculated LOQ and Method Detection Limit (MDL) values in the ng/mL range. epa.gov

LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by analyzing replicate samples at low concentrations. epa.gov

Evaluation of Assay Accuracy, Precision, and Robustness

Accuracy, precision, and robustness are essential validation parameters that demonstrate the reliability and consistency of an analytical method.

Accuracy: Accuracy refers to the closeness of measured values to the true value. It is often assessed by analyzing quality control samples or by performing recovery studies where known amounts of the analyte are added to blank matrix samples. The use of this compound as an internal standard helps to improve accuracy by accounting for sample-to-sample variations and matrix effects that can influence analyte recovery and ionization efficiency. plos.orgnih.gov Methods employing stable isotope internal standards have shown good recovery rates. plos.orgresearchgate.net For instance, a method using ¹³C₆-labeled internal standards reported mean recoveries of 104.5% and 87.0% for two different analytes. plos.org

Precision: Precision describes the reproducibility of the method, indicating the agreement between independent measurements of the same homogeneous sample under specified conditions. Precision is typically evaluated at different concentration levels and expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Analytical methods utilizing stable isotope internal standards generally exhibit good precision, with reported CVs often below 10% or even lower. plos.orgresearchgate.netscience.gov A method using ¹³C₆-labeled internal standards reported intra-assay CVs below 4% and 6%, and inter-assay CVs below 6% and 9%. plos.orgplos.org

Robustness: Robustness refers to the capacity of the method to remain unaffected by small, deliberate variations in method parameters. Evaluating robustness helps to ensure the reliability of the method during normal usage. While specific robustness data for methods using this compound were not detailed in the search results, method validation protocols for chromatographic techniques, often employing internal standards, include assessments of robustness by varying parameters such as mobile phase composition, flow rate, and column temperature. science.gov The inherent nature of using a stable isotope internal standard like this compound contributes to the robustness of a method by providing an internal reference that behaves similarly to the analyte under varying conditions. szabo-scandic.com

The validation of analytical methods using parameters like linearity, LOD, LOQ, accuracy, and precision, often guided by guidelines from organizations like the International Conference on Harmonisation (ICH), is crucial for ensuring the quality and reliability of quantitative analysis. science.gov The incorporation of this compound as a stable isotope internal standard is a valuable strategy in developing and validating such methods for the accurate and precise determination of Rhein.

Applications of Rhein-13c6 in Metabolic and Mechanistic Tracing Studies

Elucidation of Metabolic Pathways in In Vitro Biological Systems

Rhein-13C6 is extensively used to map and understand the complex metabolic transformations that Rhein undergoes within biological systems. By tracking the ¹³C label, researchers can identify metabolites, determine reaction rates, and elucidate the enzymes involved.

Studies of Cellular Metabolism and Enzyme Activity (in vitro models)

This compound is a valuable probe for investigating how cells metabolize Rhein and the activity of the enzymes responsible for these transformations . In vitro models, such as cell cultures and subcellular fractions (like microsomes or cytosol), are commonly used for these studies ich.orgdls.com. By incubating this compound with these systems and analyzing the formation of labeled metabolites over time using techniques like LC-MS/MS, researchers can:

Identify the specific enzymes (e.g., cytochrome P450 enzymes, UGTs) involved in Rhein's metabolism.

Determine the kinetics of these enzymatic reactions.

Assess how factors like enzyme induction or inhibition affect Rhein's metabolic rate.

Studies have shown that Rhein can undergo various reactions, including oxidation, reduction, and substitution, similar to its unlabeled counterpart evitachem.com. The ¹³C label helps in unequivocally identifying the products of these enzymatic reactions and quantifying their formation, even in complex biological matrices. Research has also explored the interaction of Rhein with enzymes involved in processes like antibiotic resistance .

Tracing Specific Biochemical Transformations (e.g., Conjugation Reactions)

Conjugation reactions, such as glucuronidation and sulfation, are critical phase II metabolic pathways that increase the water solubility of compounds, facilitating their excretion. Rhein, possessing hydroxyl and carboxylic acid groups, is a substrate for such reactions smolecule.com. This compound is particularly useful for tracing these specific biochemical transformations in vitro. By incubating this compound with relevant enzyme systems (e.g., liver microsomes or hepatocytes) and cofactors, researchers can specifically identify and quantify the formation of ¹³C-labeled conjugates, such as Rhein glucuronides smolecule.com. This allows for detailed studies on:

The specific enzymes (e.g., UGT isoforms) responsible for conjugating Rhein.

The reaction kinetics and factors influencing conjugation efficiency.

The identification of novel conjugation pathways or metabolites.

Tracing these reactions with the labeled compound provides a clear picture of how Rhein is modified through conjugation, which is crucial for understanding its disposition and potential interactions.

Methodological Advancement in Pharmacokinetic Research Using Isotope Tracing

Isotope tracing with compounds like this compound has significantly advanced pharmacokinetic research methodologies, particularly in the in vitro setting. The ability to distinguish the labeled compound and its metabolites from endogenous substances allows for more accurate and detailed analysis of absorption, distribution, metabolism, and excretion (ADME) processes.

Analysis of Distribution and Biotransformation Pathways in Experimental Models (in vitro)

While pharmacokinetic studies primarily involve in vivo models to assess systemic exposure and tissue distribution, in vitro experimental models play a crucial role in understanding specific aspects of distribution and biotransformation nuvisan.comolemiss.edu. This compound can be used in in vitro systems, such as tissue slices, cell monolayers (representing absorption barriers), or subcellular fractions, to study:

Tissue Distribution (in vitro models): Although not fully replicating in vivo distribution, in vitro models can assess the uptake and binding of this compound in specific tissues or cell types olemiss.edu.

Biotransformation Pathways: As discussed in Section 4.1, in vitro models with this compound are essential for identifying and characterizing the metabolic pathways and enzymes involved in its biotransformation dls.com. This includes phase I (e.g., oxidation, reduction) and phase II (e.g., conjugation) reactions. The use of the labeled compound allows for unambiguous identification of metabolites formed in these systems.

The data obtained from these in vitro biotransformation studies using this compound are critical for predicting potential metabolic fates in vivo and understanding variability in drug metabolism.

Mechanistic Studies of Drug Interactions and Transporter Activity (in vitro)

This compound is a valuable tool for investigating potential drug-drug interactions and the involvement of drug transporters in Rhein's disposition using in vitro methods evitachem.comnih.govnihs.go.jp. Drug interactions can occur when one drug affects the absorption, distribution, metabolism, or excretion of another nih.govnihs.go.jp. Transporters, proteins embedded in cell membranes, play a significant role in the uptake and efflux of drugs in various tissues, including the liver and kidneys solvobiotech.comnih.govuzh.ch.

Drug Interaction Studies (in vitro): By using in vitro systems like human hepatocytes or cell lines expressing specific drug-metabolizing enzymes (e.g., CYP- or UGT-expressing cells), researchers can study how co-administered drugs affect the metabolism of this compound ich.orgdls.com. Changes in the formation rate of ¹³C-labeled metabolites in the presence of other drugs can indicate enzyme inhibition or induction.

Transporter Activity Studies (in vitro): In vitro models using cell lines overexpressing specific transporters (e.g., OATs, OATPs, MRPs) or membrane vesicles can be used to assess if this compound is a substrate for these transporters or if Rhein itself inhibits their activity solvobiotech.comnih.govuzh.ch. By measuring the uptake or efflux of this compound across cell membranes or vesicles in these systems, researchers can determine the involvement of specific transporters in Rhein's movement across biological barriers. This is crucial for predicting potential drug interactions at the transporter level and understanding the factors influencing Rhein's distribution and elimination.

These in vitro mechanistic studies using this compound provide crucial data for assessing the likelihood of clinical drug interactions and understanding the mechanisms underlying Rhein's pharmacokinetic behavior.

Research Applications in Plant Science and Phytochemistry

In plant science and phytochemistry, understanding the biosynthesis, transport, and ecological roles of natural compounds like Rhein is crucial. Isotopically labeled compounds such as this compound are indispensable tools for elucidating these complex processes. frontiersin.org By introducing the labeled Rhein into a plant system, researchers can track its movement and transformation over time, providing insights that are difficult to obtain through conventional methods. frontiersin.org

Elucidation of Rhein Biosynthesis and Transport Mechanisms within Plant Tissues

The biosynthesis of secondary metabolites like Rhein in plants involves a series of enzymatic reactions. Tracing the incorporation of labeled precursors into the final product is a standard approach to map these biosynthetic pathways. While specific detailed studies using this compound to fully delineate the entire biosynthetic pathway of Rhein in plants were not extensively found in the provided search results, the principle of using isotopically labeled compounds is well-established for this purpose in plant metabolism research. frontiersin.org this compound can serve as a tracer to follow the metabolic fate of Rhein precursors or to study the turnover and synthesis rates of Rhein itself within different plant tissues or at various developmental stages.

Furthermore, once synthesized, compounds like Rhein are transported within the plant. This transport can occur over short distances (e.g., cell-to-cell) or long distances (e.g., through xylem or phloem). Understanding how and where Rhein is translocated is important for understanding its function in the plant, such as its accumulation in specific organs like roots or rhizomes where it is commonly found. evitachem.comnih.govresearchgate.netsmolecule.com this compound can be applied to specific plant parts, and its subsequent movement to other tissues can be monitored and quantified using mass spectrometry. This allows researchers to investigate the mechanisms and routes of Rhein transport within the plant vascular system and across cell membranes. The use of ¹³C labeling enables the differentiation of the exogenously supplied labeled Rhein from the naturally occurring unlabeled Rhein within the plant.

Investigation of Plant-Microbe Interactions Influenced by Rhein Metabolites

Plants interact extensively with microorganisms in their environment, particularly in the rhizosphere, the soil zone immediately surrounding plant roots. frontiersin.org These interactions can be symbiotic, pathogenic, or neutral. Plants release a variety of compounds, including secondary metabolites like anthraquinones, into the rhizosphere through root exudation. frontiersin.org These exudates play a significant role in shaping the composition and activity of microbial communities in the soil, influencing plant health and defense. frontiersin.org

Rhein has been reported to possess antibacterial and antifungal properties. wikipedia.orgresearchgate.net This suggests that Rhein, when exuded by plant roots, could influence the microbial populations in the rhizosphere, potentially contributing to plant defense against soil-borne pathogens. Isotopically labeled this compound can be used to investigate these interactions. By introducing this compound into the plant system or the rhizosphere, researchers can track its presence, transformation by plant or microbial enzymes, and uptake by microorganisms. frontiersin.orgfrontiersin.org This allows for studies on:

The extent to which Rhein is exuded from roots.

The stability and transformation of Rhein in the rhizosphere by soil microbes.

The uptake and metabolism of Rhein by specific microbial species.

The effect of Rhein or its metabolites on the growth, composition, or activity of microbial communities.

While specific experimental data using this compound in plant-microbe interaction studies were not detailed in the search results, the application of stable isotope probing techniques with labeled plant compounds is a powerful method to elucidate the complex biochemical exchanges occurring at the plant-microbe interface. frontiersin.orgfrontiersin.org this compound provides a means to directly trace the fate of this specific plant-derived compound in the context of its interactions with the microbial world.

Molecular and Cellular Mechanism Investigations Facilitated by Rhein-13c6 in Vitro

Modulation of Intracellular Signaling Pathways in Cell Lines

Rhein has been shown to influence several key intracellular signaling pathways involved in inflammation, proliferation, and survival in various cell lines.

Inhibition of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway Activity

Rhein has demonstrated inhibitory effects on the NF-κB signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation and cell survival. Studies have indicated that Rhein can lower the expression of proteins in the TLR2/NF-κB signaling pathway, thereby inhibiting the production and release of macrophage inflammatory factors induced by LPS mdpi.com. Rhein's anti-inflammatory mechanism is related to the regulation of multiple inflammatory signaling pathways, including TLR4/NF-κB mdpi.com. Furthermore, Rhein has been shown to inhibit NF-κB activation and its downstream targets, such as HIF-1α and VEGF165, in breast cancer cells nih.gov. In nasopharyngeal carcinoma cells, Rhein inhibited the activation of transcription factor NF-κB, which is known to be involved in regulating MMP-9 and VEGF gene expression in cancer invasion nih.gov.

Influence on Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase/Akt (PI3K-AKT) Pathways

Rhein has been observed to influence the activity of MAPK and PI3K-AKT signaling pathways, which are crucial for cell proliferation, differentiation, migration, and survival. Rhein inhibits the Ras/ERK signaling pathway, suppressing proliferation, migration, and invasion in liver cancer cells mdpi.com. It has been reported that Rhein has an inhibitory effect on the PI3K/AKT pathway in breast and lung cancers researchgate.net. Rhein inhibited the phosphorylation of Akt and activated FOXO3a, stimulating the activity of the pro-apoptotic protein Bim, which led to caspase cleavage and apoptosis induction in MCF-7 cells nih.gov. In oral cancer cells, Rhein induced reactive oxygen species (ROS) accumulation to inhibit the AKT/mTOR signaling pathway mdpi.com. Rhein can significantly inhibit the activations of PI3K/Akt and p-ERK pathways plos.org. In renal cell carcinoma cells, the protein levels of phosphorylated MAPK (ERK and JNK) and phosphorylated Akt were markedly reduced by Rhein treatment dovepress.com. Rhein inhibited in vitro angiogenesis by suppressing the activation of PI3K, phosphorylated-AKT, and phosphorylated extracellular signal-regulated kinase (p-ERK) in human umbilical vein endothelial cells (HUVECs) nih.gov. Rhein induced caspase-dependent mitochondrial apoptosis in pancreatic cancer cells through inactivation of the PI3K/AKT pathway ijbs.com.

Cellular Responses and Apoptosis Induction Studies (in vitro)

In vitro studies have extensively investigated Rhein's effects on cellular responses, particularly in cancer cells, including cell cycle regulation and apoptosis induction.

Cell Cycle Regulation in Specific Cancer Cell Lines (e.g., G1-phase arrest)

Rhein has been shown to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled proliferation. Rhein induces the arrest of the S phase of the cell cycle in HepG2 and Huh7 cells mdpi.com. In oral cancer cells, Rhein significantly increased the proportion of S-phase cells mdpi.com. Rhein induced cell-cycle arrest at the G0/G1 and S phases in A549 lung cancer cells and BEL-7402 hepatocellular cancer cells nih.gov. An in vitro study on HepaRG cells showed that Rhein induced cell cycle arrest at the S phase by modulating the expression of cyclins and CDKs nih.gov. Another study on Hep G2 cells revealed that Rhein arrested cell growth in the G1 phase of the cell cycle by inducing p53 and p21/WAF1 proteins nih.gov. Rhein induced S-phase arrest through the inhibition of p53, cyclin A and E in human tongue cancer cell line (SCC-4) researchgate.netnih.gov. Rhein inhibited the growth and proliferation of pancreatic cancer cells through G1 phase cell cycle arrest ijbs.com. Rhein induced G0/G1 arrest through inhibition of cyclin D3, Cdk4, and Cdk6 in A-549 human lung cancer cells iiarjournals.org.

Here is a table summarizing some of the reported effects of Rhein on cell cycle regulation in various cancer cell lines:

| Cancer Type | Cell Line(s) | Cell Cycle Effect | Key Proteins/Pathways Involved | Source |

| Liver cancer | HepG2, Huh7 | S-phase arrest | ROS production, JNK/Jun/Caspase-3 signaling | mdpi.com |

| Oral cancer | YD-10B, Ca9-22 | S-phase arrest | ROS accumulation, AKT/mTOR pathway | mdpi.com |

| Lung cancer | A549 | G0/G1 and S phases | β-catenin, PI3K/Akt, ERK, p38 MAPK, JNK, FTO | nih.gov |

| Hepatocellular carcinoma | BEL-7402 | G0/G1 and S phases | β-catenin, PI3K/Akt, ERK, p38 MAPK, JNK, FTO | nih.gov |

| Hepatocellular carcinoma | HepaRG | S-phase arrest | Cyclin E, p53, p21, Cyclin A, CDK-2 | nih.gov |

| Hepatocellular carcinoma | Hep G2 | G1 phase arrest | p53, p21/WAF1 proteins | nih.gov |

| Glioma | Rat F98 | Sub-S phase arrest | ERK1/2, Bcl-2, caspase-3 | nih.gov |

| Glioma | Human Hs683 | G2/M phase arrest | ERK1/2, Bcl-2, caspase-3 | nih.gov |

| Cervical cancer | Hela | S phase arrest | β-Catenin degradation | researchgate.net |

| Tongue cancer | SCC-4 | S-phase arrest | p53, cyclin A and E inhibition | researchgate.netnih.gov |

| Pancreatic cancer | Panc-1, MIAPaca-2 | G1 phase arrest | PI3K/AKT pathway inactivation | ijbs.com |

| Lung cancer | A-549 | G0/G1 arrest | Cyclin D3, Cdk4, Cdk6 inhibition, p53, p21, Bax/Bcl-2 | iiarjournals.org |

Induction of Apoptosis via Endoplasmic Reticulum Stress and Mitochondrial Pathways in Cancer Cells

Rhein has been shown to induce apoptosis in various cancer cells through multiple pathways, including endoplasmic reticulum (ER) stress and mitochondrial-mediated mechanisms. Rhein promotes apoptosis in HepG2 and Huh7 cells by inducing ROS production and activating the JNK/Jun/Caspase-3 signaling pathway mdpi.com. Rhein dose-dependently induced oral cancer cell apoptosis mdpi.com. Rhein can induce ROS production in oral cancer cells, increasing apoptosis markers like Bax and cleaved caspase-3 mdpi.com. Rhein induced apoptosis in human gastric cancer cells dovepress.com. Rhein induced cell death through cell cycle arrest in the S phase and activation of Fas- and mitochondrial-mediated pathways of apoptosis in HepaRG cells mdpi.com. Rhein treatment can increase the expression of p53 and the ratio of Bax/Bcl-2 expression, indicating activation of the mitochondrial apoptotic pathway mdpi.com. The loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria to the cytoplasm are induced by Rhein, leading to mitochondrial dysfunction and apoptosis ijbs.commdpi.com.

Rhein induced apoptosis through the endoplasmic reticulum stress by the production of reactive oxygen species (ROS) and Ca2+ release, mitochondrial dysfunction, and caspase-8, -9 and -3 activation in human tongue cancer cell line (SCC-4) researchgate.netnih.gov. Mechanistic analysis showed that Rhein induced changes in the ratio of Bax/Bcl-2, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspase-9 and -3, indicating induction of apoptosis via caspase, ROS, and mitochondrial death pathways researchgate.netnih.gov. Rhein induced apoptosis through the ER stress pathway in human nasopharyngeal carcinoma (NPC) cells, as shown by increased levels of ER stress markers (GRP 78, PERK, ATF6, CHOP) and activation of caspases (-3, -8, -9, -12) iiarjournals.org. This increased susceptibility to ER stress-induced apoptosis may be due to ROS accumulation and rapid accumulation of calcium (Ca2+), leading to a decrease in mitochondrial membrane potential and release of cytochrome c and apoptosis-inducing factor (AIF) iiarjournals.org. Rhein induced caspase-dependent mitochondrial apoptosis of pancreatic cancer cells through inactivation of the PI3K/AKT pathway ijbs.com. Rhein induced ROS accumulation and triggered immunogenic cell death (ICD) in vitro thno.org. Rhein could induce mitochondrial reactive oxygen species production in host cells, which in turn induces apoptosis nih.gov. Rhein induced apoptosis through the activation of the caspase-dependent mitochondrial apoptosis pathway in African swine fever virus-infected porcine alveolar macrophages nih.gov. Rhein induced ROS and Ca2+ production and decreased mitochondrial membrane potential levels, leading to cytochrome c release and activation of caspase-9 and -3, causing apoptosis in SCC-4 cells iiarjournals.org. Rhein induced apoptosis through the endoplasmic reticulum stress, caspase- and mitochondria-dependent pathways in SCC-4 human tongue squamous cancer cells iiarjournals.org.

Inhibition of Angiogenesis and Cellular Invasion Mechanisms (e.g., Reduction of Matrix Metalloproteinase Activity)

Rhein has demonstrated the ability to inhibit angiogenesis and cellular invasion, processes critical for tumor growth and metastasis. Rhein inhibits the migration and invasion of oral cancer cells by regulating epithelial-mesenchymal transition (EMT)-related proteins mdpi.commdpi.com. Rhein significantly inhibited the migration and invasion ability of oral cancer cells in a dose-dependent manner mdpi.com. Rhein effectively inhibited the EMT process by upregulating E-cadherin and downregulating N-cadherin mdpi.com. Rhein inhibits the Ras/ERK signaling pathway, thus suppressing migration and invasion in liver cancer cells mdpi.com. Rhein inhibited the migration and invasion of renal cell carcinoma cells in vitro dovepress.com. Rhein significantly inhibited RCC cell migration and invasion dovepress.com. Rhein inhibited the invasion and migration of human nasopharyngeal carcinoma (NPC) cells in vitro nih.gov. Rhein inhibits invasion by reducing the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) nih.gov. The pathway involved in Rhein-inhibited invasion in NPC cells is presumably through the GRB2/SOS-Ras-MAPK pathway, leading to suppression of ERK and p38 MAPK phosphorylation nih.gov. Rhein also inhibited NF-κB activation, which regulates MMP-9 and VEGF gene expression in cancer invasion nih.gov.

Rhein suppresses matrix metalloproteinase production by regulating the Rac1/ROS/MAPK/AP-1 pathway in human ovarian carcinoma cells spandidos-publications.com. Rhein inhibited the invasive activity of renal cell carcinoma cells in vitro researchgate.net. Rhein can markedly inhibit the invasive and migration ability of ovarian cancer cells with a low-toxic concentration spandidos-publications.com. Rhein could decrease the expression levels of tumor metastasis-associated proteins such as the MMPs family spandidos-publications.com. Rhein significantly inhibited SKOV3-PM4 cell migration spandidos-publications.com. Rhein suppressed the mechanism of MMPs through the inhibition of the Rac1-ROS-p38/JNK MAPK-AP-1 signaling axis spandidos-publications.com. Rhein inhibits in vitro angiogenesis by suppressing the activation of PI3K, phosphorylated-AKT, and phosphorylated extracellular signal-regulated kinase (p-ERK) in HUVECs nih.govscilit.com. Rhein inhibited VEGF-stimulated HUVEC tube formation, proliferation, and migration under normoxic and hypoxic conditions nih.gov. Rhein also inhibited the expression of hypoxia-inducible factor-1 alpha (HIF-1α) and vascular endothelial growth factor (VEGF165) nih.gov. Rhein inhibited CRC cell migration and invasion through the epithelial–mesenchymal transition (EMT) process mdpi.com. Rhein inhibited the proliferation and migration of ovarian cancer cells and markedly inhibited the cell migratory potential and expression of matrix metalloproteinases jst.go.jp. Rhein significantly reduced amylase activity in supernatants of AR42J cells induced by cerulein in vitro frontiersin.org.

Here is a table summarizing some of the reported effects of Rhein on angiogenesis and cellular invasion in vitro:

| Target Process | Cellular Effect | Key Proteins/Pathways Involved | Cell Line(s) | Source |

| Cellular Invasion | Inhibition of migration and invasion | EMT-related proteins (E-cadherin, N-cadherin) | Oral cancer cells | mdpi.commdpi.com |

| Cellular Invasion | Suppression of migration and invasion | Ras/ERK signaling pathway | Liver cancer cells | mdpi.com |

| Cellular Invasion | Inhibition of migration and invasion | MAPK/NF-κB signaling pathways, MMP-9, CCND1 | Renal cell carcinoma cells (A489, 786-O, ACHN) | dovepress.com |

| Cellular Invasion | Inhibition of invasion and migration | MMP-9, VEGF, GRB2/SOS-Ras-MAPK pathway, NF-κB | Human nasopharyngeal carcinoma (NPC) cells | nih.gov |

| Cellular Invasion | Suppression of matrix metalloproteinase production | Rac1/ROS/MAPK/AP-1 pathway, MMPs family, TIMP-1, TIMP-2, NM23-H1 | Human ovarian carcinoma cells (SKOV3-PM4) | spandidos-publications.com |

| Angiogenesis | Inhibition of tube formation, proliferation, migration | PI3K, p-AKT, p-ERK, HIF-1α, VEGF165, NF-κB | Human umbilical vein endothelial cells (HUVECs) | nih.govscilit.com |

| Cellular Invasion | Inhibition of migration and invasion | EMT process | Colorectal cancer (CRC) cells | mdpi.com |

| Cellular Migration | Inhibition of migration | Matrix metalloproteinases | Ovarian cancer cells (A2780, OV2008) | jst.go.jp |

Investigation of Antioxidant and Pro-oxidant Activity at the Cellular Level (in vitro)

Research into the modulation of reactive oxygen species (ROS) by anthraquinones like Rhein is an area of interest, with studies sometimes utilizing labeled compounds such as Rhein-13C6 in the broader context of "Antioxidant Research" smolecule.com. While detailed in vitro studies specifically characterizing the concentration-dependent antioxidant or pro-oxidant activity of this compound itself are not extensively documented in the provided literature, findings regarding the parent compound, Rhein, investigated in studies potentially employing this compound, offer relevant insights.

Concentration-Dependent Scavenging of Reactive Oxygen Species

Rhein, the unlabeled analog of this compound, has demonstrated antioxidant properties in vitro. It is reported to reduce reactive oxygen species levels at lower concentrations . Studies using cell-free systems have shown Rhein's ability to scavenge free radicals and reactive oxygen species, exhibiting concentration-dependent activity researchgate.net. Some research suggests Rhein can be more effective as a free radical scavenger than established antioxidants like α-tocopherol and Vitamin C in certain in vitro models researchgate.net. While these findings pertain to Rhein, the use of this compound in antioxidant research implies its role in facilitating the quantification and tracing necessary for such investigations smolecule.com. Specific concentration-response data detailing the direct ROS scavenging activity of this compound was not available in the consulted sources.

Interactions with Specific Biological Targets (in vitro)

Studies investigating the molecular mechanisms of Rhein and related compounds often employ computational methods, such as molecular docking, which can involve labeled derivatives like this compound to explore potential binding interactions with biological targets.

Enzyme Inhibition Studies (e.g., 14-α-Sterol Demethylase)

Molecular docking studies have been conducted using this compound to investigate its potential interactions with enzymes, including 14-α-sterol demethylase (CYP51) tandfonline.combiorxiv.orgresearchgate.net. This enzyme is a crucial target in the biosynthesis of ergosterol in fungi wikipedia.org. In silico analysis indicated that this compound binds to fungal 14-α-sterol demethylase with a notable binding energy tandfonline.combiorxiv.org. One study reported a binding energy of -8.9 kcal/mol for this compound with 14-α-sterol demethylase, highlighting the formation of hydrogen bonds with key residues and the heme iron within the enzyme's active site . This interaction is suggested to disrupt ergosterol biosynthesis, a mechanism analogous to that of antifungal azole drugs like fluconazole, with this compound showing a higher predicted affinity in this specific study . Another molecular docking study also included this compound in investigating binding affinities with cytochrome P450 14 alpha-sterol demethylase (PDB ID: 1EA1) biorxiv.orgresearchgate.net.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Study Type |

| This compound | 14-α-Sterol Demethylase (Fungal) | -8.9 | Hydrogen bonds with Tyr118, Arg125, and heme iron | Molecular Docking |

| This compound | Cytochrome P450 14 alpha-sterol demethylase (1EA1) | Not specified in snippet | Not specified in snippet | Molecular Docking |

This computational evidence, facilitated by the use of this compound in the docking simulations, suggests a potential mechanism by which the Rhein structure could exert antifungal effects through the inhibition of ergosterol synthesis.

Modulation of Multi-Drug Resistance Pumps in Bacterial or Cancer Cell Models

Rhein has been reported to influence drug absorption and distribution through interactions with transport proteins and enhance the efficacy of certain antibiotics by inhibiting multidrug resistance (MDR) pumps smolecule.com. While extensive in vitro functional studies specifically on this compound's direct modulation of bacterial or cancer cell MDR pumps were not detailed in the provided sources, this compound has been included in in silico studies investigating the binding of phytocompounds from Rheum emodi to proteins associated with antibiotic resistance tandfonline.combiorxiv.org. One such molecular docking study indicated that this compound showed binding affinity against n-myristoyl transferase (1IYL), a fungal protein related to antibiotic resistance, with a binding energy of -8.0 Kcal mol-1 tandfonline.com. This binding was predicted to be higher than that of some conventional antibacterial and antifungal antibiotics tested in the same study tandfonline.com. Although n-myristoyl transferase is not a typical efflux pump like those in the ABC transporter family (e.g., P-gp, MRP1) commonly associated with MDR in cancer and bacteria, this finding illustrates the use of this compound in exploring interactions with proteins involved in resistance mechanisms tandfonline.combiorxiv.org. The broader literature on Rhein suggests its potential to modulate drug transporters and overcome MDR nih.gov, and studies utilizing labeled derivatives like this compound can contribute to understanding the interactions underlying these effects, even if primarily used for analytical purposes in conjunction with studies on the unlabeled compound.

Computational and in Silico Modeling Studies Relevant to Rhein-13c6

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other biological macromolecule. This method aims to predict the binding pose and estimate the binding affinity between the molecule of interest and its target. Studies have utilized molecular docking to investigate the interactions of Rhein with various proteins implicated in different biological processes dovepress.combg.ac.rsplos.orgresearchgate.netfrontiersin.orgnih.govnih.govscispace.comrsc.orgnih.govresearchgate.net. Notably, specific molecular docking studies have also been conducted on Rhein-13C6 to explore its interactions with proteins responsible for antibiotic resistance in bacterial and fungal pathogens researchgate.netnih.govresearchgate.netresearchgate.netbiorxiv.org.

Prediction of Binding Affinities and Molecular Interaction Modes

Molecular docking studies involving Rhein have predicted its binding affinities to a range of protein targets. For instance, Rhein has shown binding capacity to proteins such as 14-α-sterol demethylase, a fungal target, with a reported binding energy of -8.9 kcal/mol . It has also been identified as a potential inhibitor of ATP-binding cassette super family G member 2 (ABCG2) with a binding energy of -8.5 kcal/mol bg.ac.rsnih.gov. Docking studies have also explored Rhein's interactions with key proteins involved in cisplatin-induced acute kidney injury, including NOX4, COX2, and PGFS, showing binding energies below -7.0 Kcal/mol for 12 tested proteins dovepress.com. Furthermore, Rhein has been investigated for its binding to VEGFR-2 researchgate.net and Rac1, where it showed a more favorable binding energy with the P29S-mutated form of Rac1 (-4.85 kcal/mol) compared to the wild-type (-6.64 kcal/mol) in one molecular docking analysis frontiersin.orgnih.gov.

Specific docking studies on this compound have also been performed to understand its potential in overcoming antibiotic resistance. This compound demonstrated a binding affinity of -8.0 Kcal/mol against the fungal target n-myristoyl transferase (1IYL), which was reported as higher than that of some antibacterial and antifungal antibiotics researchgate.netnih.govresearchgate.net. It also showed binding affinity against bacterial Penicillin binding protein 3 (3VSL) and fungal cytochrome P450 14 alpha-sterol demethylase (1EA1) researchgate.netresearchgate.netbiorxiv.org.

The predicted binding affinities from these studies provide insights into the potential strength of the interaction between Rhein (and by extension, this compound) and its target proteins.

Table 1: Predicted Binding Energies of Rhein and this compound with Selected Protein Targets

| Compound | Target Protein | PDB ID (if available) | Predicted Binding Energy (kcal/mol) | Source |

| Rhein | 14-α-sterol demethylase | 1EA1 | -8.9 | |

| Rhein | ABCG2 | 5NJ3 | -8.5 | bg.ac.rsnih.gov |

| Rhein | NOX4 | Not specified | Below -7.0 | dovepress.com |

| Rhein | COX2 | Not specified | Below -7.0 | dovepress.com |

| Rhein | PGFS | Not specified | Below -7.0 | dovepress.com |

| Rhein | VEGFR-2 | 1YWN | Not specified | researchgate.net |

| Rhein | Rac1 (Wild Type) | Not specified | ~-6.64 | frontiersin.orgnih.gov |

| Rhein | Rac1 (P29S Mutant) | Not specified | ~-4.85 | frontiersin.orgnih.gov |

| This compound | n-myristoyl transferase | 1IYL | -8.0 | researchgate.netnih.govresearchgate.net |

| This compound | Penicillin binding protein 3 | 3VSL | Not specified | researchgate.netbiorxiv.org |

| This compound | Cytochrome P450 14 alpha-sterol demethylase | 1EA1 | Not specified | researchgate.netbiorxiv.org |

Analysis of Hydrogen Bonding and Active Site Interactions

Beyond binding affinity, molecular docking allows for the analysis of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that occur between the ligand and amino acid residues within the protein's active site or binding pocket. For Rhein, interactions with 14-α-sterol demethylase have been shown to involve hydrogen bonds with residues like Tyr118 and Arg125, as well as interaction with the heme iron . These specific interactions are crucial for understanding the molecular basis of the observed binding and potential biological activity. While detailed interaction analyses specifically for this compound are less extensively reported in the provided results compared to Rhein, the identical chemical structure (apart from isotopic mass) suggests that this compound would engage in similar types of interactions with target proteins as the non-labeled Rhein. One study visualizing interactions of this compound with fungal receptors showed bonding interactions researchgate.net.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulation is a computational technique that provides insights into the dynamic behavior of molecular systems over time. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein, allowing for the assessment of complex stability, conformational changes upon binding, and the movement of the ligand within the binding pocket. MD simulations are valuable for validating docking poses and gaining a more comprehensive understanding of the protein-ligand interaction.

Assessment of Protein-Ligand Complex Stability and Conformational Changes

Molecular dynamics simulations have been employed to assess the stability of complexes formed between Rhein and various proteins. Studies investigating Rhein's interaction with proteins like NOX4, COX2, and PGFS have shown that the protein structure remains stable during simulations, and the Rhein compound also stabilizes within the binding site, indicating stable complex formation dovepress.com. MD simulations have also been used to examine the conformational flexibility of proteins like BACE-1 upon Rhein binding, revealing the potential formation of secondary binding sites plos.org.

Crucially, MD simulation studies have been conducted specifically on this compound in complex with proteins responsible for antibiotic resistance, alongside emodin. These simulations, typically run over timescales such as 100 ns, are used to define the stability of the protein-ligand complexes researchgate.netbiorxiv.orgresearchgate.net. The stability observed in these simulations supports the predicted binding interactions from docking studies.

Simulation of this compound Dynamics within Binding Pockets

MD simulations allow for the observation of the ligand's movement and behavior within the protein binding pocket over time. This includes analyzing the fluctuations of the ligand's position and orientation. In studies involving Rhein and Rac1, MD simulations examined the dynamics of Rhein inside both wild-type and mutated Rac1 proteins, showing that Rhein was located between the Switch 1 and Switch 2 regions and interacted with amino acids in this region frontiersin.orgnih.gov. The simulations indicated that the P29S mutation in Rac1 led to structural changes that resulted in greater accessibility of Rhein to the active site frontiersin.orgnih.gov. While specific detailed analyses of this compound dynamics within binding pockets are not extensively provided in the search results, the MD simulation studies confirming the stability of this compound protein complexes researchgate.netbiorxiv.orgresearchgate.net imply that the labeled compound maintains a consistent interaction within the binding site over the simulation period.

Table 2: Molecular Dynamics Simulation Findings for Rhein and this compound Complexes

| Compound | Target Protein | Simulation Length (if specified) | Key Findings | Source |

| Rhein | NOX4 | Up to 40-50 ns for compound stab. | Stable protein structure and compound binding. | dovepress.com |

| Rhein | COX2 | Up to 40-50 ns for compound stab. | Stable protein structure and compound binding. | dovepress.com |

| Rhein | PGFS | Up to 40-50 ns for compound stab. | Stable protein structure and compound binding. | dovepress.com |

| Rhein | BACE-1 | Extended simulations | Conformational flexibility, potential secondary binding site formation. | plos.org |

| Rhein | Rac1 (Wild Type) | 100 ns | Located between Switch 1 and Switch 2 regions, interacts with specific residues. | frontiersin.orgnih.gov |

| Rhein | Rac1 (P29S Mutant) | 100 ns | Greater accessibility to active site, more negative binding energy. | frontiersin.orgnih.gov |

| This compound | Antibiotic Resistance Proteins | 100 ns | Defined stability of protein-ligand complexes. | researchgate.netbiorxiv.orgresearchgate.net |

Q & A

Basic: What are the critical steps in synthesizing and characterizing Rhein-13C6 to ensure isotopic purity for tracer studies?

Answer:

Synthesis of this compound requires precise incorporation of carbon-13 labels at designated positions, typically achieved through tailored precursor feeding in microbial cultures or multi-step organic synthesis. Key steps include:

- Isotopic purity validation : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm labeling efficiency (>99%) and absence of unlabeled contaminants .

- Chromatographic separation : Employ reverse-phase HPLC coupled with UV/Vis detection to isolate this compound from reaction byproducts .

- Stability testing : Assess isotopic integrity under storage conditions (e.g., pH, temperature) using accelerated degradation studies .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Answer:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize multiple reaction monitoring (MRM) transitions specific to this compound, accounting for isotopic shifts in fragmentation patterns .

- Isotope dilution analysis : Use deuterated or 13C-labeled internal standards to correct for matrix effects and ionization variability .

- Validation parameters : Follow ICH guidelines for linearity (R² >0.99), precision (CV <15%), and recovery rates (80–120%) in spiked biological samples .

Advanced: How can researchers design pharmacokinetic studies using this compound to minimize isotopic dilution effects in metabolic tracer experiments?

Answer:

- PICOT framework :

- Population : Select in vivo models (e.g., rodents) with controlled diets to reduce natural 13C background noise.

- Intervention : Administer this compound at doses ensuring detectable enrichment above baseline (e.g., ≥5% isotopic abundance) .

- Comparison : Use unlabeled Rhein as a control to differentiate tracer-derived metabolites from endogenous sources.

- Outcome : Quantify tracer incorporation into metabolites via LC-MS or isotope ratio mass spectrometry (IRMS) .

- Time frame : Sample at intervals capturing absorption, distribution, and elimination phases .

Advanced: What methodological strategies resolve contradictions in reported metabolic pathways of this compound across different experimental models?

Answer:

- Data triangulation : Cross-validate findings using orthogonal techniques (e.g., NMR for structural elucidation, MS for quantification) .

- Model-specific normalization : Adjust for interspecies variations in enzyme activity (e.g., gut microbiota composition in rodents vs. humans) by normalizing metabolite ratios to tissue-specific protein content .

- Meta-analysis : Systematically compare datasets using PRISMA guidelines, weighting studies by sample size and analytical rigor .

Advanced: How can researchers ensure reproducibility in this compound tracer studies when scaling from in vitro to in vivo systems?

Answer:

- Standardized protocols : Document buffer composition, cell culture conditions, and animal husbandry practices in supplemental materials .

- Power calculations : Determine minimum sample sizes to detect isotopic enrichment with 80% statistical power, using pilot data .

- Open-data practices : Share raw MS/MS spectra and chromatograms in repositories like MetaboLights to enable independent verification .

Advanced: What are the ethical and technical considerations for using this compound in human pharmacokinetic studies?

Answer:

- Ethical compliance : Obtain IRB approval for tracer doses, ensuring radiation safety (if 14C coexists) and informed consent .

- Dose justification : Calculate human-equivalent doses based on allometric scaling from preclinical data, adhering to FDA guidelines .

- Analytical sensitivity : Use ultra-sensitive IRMS or accelerator MS to detect low-abundance 13C metabolites in human plasma .

Basic: How should researchers conduct a systematic literature review to identify gaps in this compound applications?

Answer:

- Database selection : Prioritize PubMed, SciFinder, and Reaxys for peer-reviewed studies; exclude non-peer-reviewed sources (e.g., patents, commercial websites) .

- Search strings : Combine terms like "this compound AND (isotopic tracer OR pharmacokinetics)" with Boolean operators .

- Gap analysis : Map findings to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize understudied areas (e.g., renal clearance mechanisms) .